2-(3-Pyridyl)benzothiazole

概要

説明

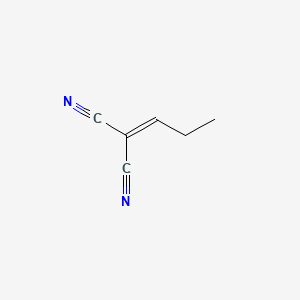

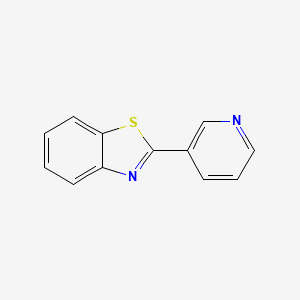

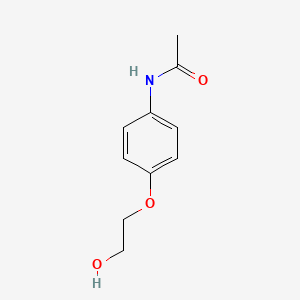

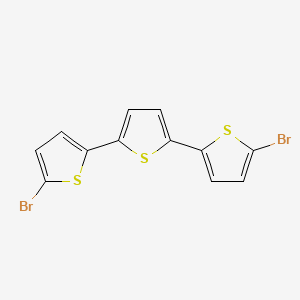

2-(3-Pyridyl)benzothiazole is a compound that features a benzothiazole ring fused with a pyridyl group. This structural motif is significant in the field of coordination chemistry, as it can act as a bidentate ligand, coordinating through both nitrogen atoms to various metal ions. The presence of the benzothiazole and pyridyl groups imparts unique photophysical and biological properties to the compound, making it a subject of interest for applications in luminescence, theranostics, and antimicrobial activity .

Synthesis Analysis

The synthesis of derivatives of 2-(3-Pyridyl)benzothiazole and related compounds has been reported through various methods. For instance, benzothiazole- and benzoxazole-substituted pyridine-2-carboxylic acids have been synthesized and used to form complexes with trivalent lanthanides . Another study describes the synthesis of 4-phenyl-2H-pyrimido[2,1-b]benzothiazol-2-ones by reacting 2-aminobenzothiazoles with alkynoic acid, demonstrating the versatility of the benzothiazole moiety in forming fused heterocyclic systems . Additionally, novel pyrido[2,1-b]benzothiazole derivatives have been prepared via the reaction of 2-substituted methylthiazole with α,β-unsaturated nitriles and activated methylene compounds .

Molecular Structure Analysis

The molecular structure of 2-(3-Pyridyl)benzothiazole derivatives has been extensively studied, often in the context of their metal complexes. X-ray crystallography has been used to determine the coordination geometry and bonding interactions in these complexes. For example, the crystal structure of a minor product, an anhydrous nine-coordinate complex of europium, was determined, revealing the coordination mode of the ligand . Similarly, the structure of mercury(II) complexes with 2-styryl-1,3-benzothiazole showed different coordination modes of the mercury ions .

Chemical Reactions Analysis

The chemical reactivity of 2-(3-Pyridyl)benzothiazole is often explored through its ability to form complexes with various metals. Cobalt(II), nickel(II), and copper(II) have been reported to form complexes with 2-(3-Pyridyl)benzothiazole, exhibiting different coordination geometries and magnetic properties . The compound also reacts with palladium and platinum to form mono and bis complexes . The Re(I) carbonyl complex derived from 2-(3-Pyridyl)benzothiazole has been shown to release CO upon UV illumination, demonstrating its potential in CO-releasing molecule (CORM) applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3-Pyridyl)benzothiazole derivatives are influenced by their molecular structure and the nature of their metal complexes. The ligands are good sensitizers of europium luminescence, with high ligand-to-metal energy transfer efficiency and substantial quantum yields . The photophysical properties of cyclopalladated complexes of benzothiadiazoles have been investigated, showing intense absorption and fluorescence emission in solution at room temperature . The antimicrobial activity of pyrimido[2,1-b]benzothiazol-2-ones against various bacterial species has been correlated with the fused heterocyclic systems . Furthermore, the synthesized N-substituted 2-pyridylbenzothiazole derivatives exhibited remarkable fluorescence properties and considerable antimicrobial and antiviral activities .

科学的研究の応用

Metal Complexes and Chemotherapeutic Potential

2-(3-Pyridyl)benzothiazole and related benzothiazole compounds are integral in medicinal chemistry, particularly for their pharmacological properties and structural diversity. They have been extensively studied for their potential as chemotherapeutics. Their ability to form metal complexes is significant in the development of new therapeutic drugs. For instance, their reaction with metal cores like ReO(V)(3+) and TcO(V)(3+) in the presence of thiophenols has led to the formation of hexacoordinated complexes, which are notable in the field of radiopharmaceuticals and tumor imaging (Elgemeie, Azzam, & Osman, 2020; Tzanopoulou et al., 2006).

Theranostic Applications

Another intriguing application of 2-(3-Pyridyl)benzothiazole derivatives is in the field of theranostics. A Re(I) carbonyl complex derived from 2-(3-Pyridyl)benzothiazole, for example, has been used to track the delivery of carbon monoxide to cancer cells. This complex changes luminescence upon CO release, serving both therapeutic and diagnostic purposes (Carrington, Chakraborty, Bernard, & Mascharak, 2016).

Antimicrobial and Antibiofilm Activities

Benzothiazole derivatives, including 2-(3-Pyridyl)benzothiazole, exhibit notable antimicrobial properties. Research has shown that these compounds can act effectively against various bacterial strains. Additionally, some benzothiazole derivatives have shown promising antibiofilm activity, which is crucial in combating persistent infections (Goya-Jorge et al., 2020).

Safety And Hazards

While specific safety and hazards information for 2-(3-Pyridyl)benzothiazole was not found, it’s important to note that benzothiazole compounds can have health effects. For example, inhaling sufficient quantities of Benzothiazole may cause methemoglobinemia, a temporary condition that reduces the ability of blood to carry oxygen .

将来の方向性

特性

IUPAC Name |

2-pyridin-3-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2S/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDNLVWBCWZIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284584 | |

| Record name | 2-(3-Pyridyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821235 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(3-Pyridyl)benzothiazole | |

CAS RN |

2612-72-8 | |

| Record name | 2-(3-Pyridyl)benzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-Pyridyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-chloro-2-[(3-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295791.png)

![[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid](/img/structure/B1295792.png)

methanone](/img/structure/B1295794.png)

![4,7-Dibromobenzo[c][1,2,5]oxadiazole](/img/structure/B1295795.png)